N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶,N⁶-Dimethyl-N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by dimethyl substitution at the N⁶ positions and a 4-methylphenyl group at the N⁴ position. Its molecular formula is C₁₃H₁₆N₆, with a molecular weight of 256.31 g/mol (calculated from structural analogs in and ). The compound belongs to a class of heterocyclic molecules widely studied for their kinase inhibitory and anticancer properties. Pyrazolo[3,4-d]pyrimidine scaffolds are structurally analogous to purines, enabling competitive binding to ATP pockets in kinases .
Key physicochemical properties (derived from analogous compounds in ):
- Boiling Point: ~464.2°C
- Density: ~1.479 g/cm³
- LogP (lipophilicity): Estimated 2.1–2.5 (based on methyl and phenyl substituents).
Properties
IUPAC Name |
6-N,6-N-dimethyl-4-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-9-4-6-10(7-5-9)16-12-11-8-15-19-13(11)18-14(17-12)20(2)3/h4-8H,1-3H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEIHJNTWMSNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives share a common core but differ in substituents at N⁴ and N⁶, leading to variations in biological activity, solubility, and target affinity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Structural Modifications and Activity Trends
Electron-withdrawing groups (e.g., Cl in ) may reduce solubility but improve target binding through halogen bonding .
N⁶ Modifications :
- Dimethylation at N⁶ (target compound) likely reduces metabolic degradation compared to ethyl or methoxypropyl groups (). However, bulkier N⁶ substituents (e.g., 3-methoxypropyl in ) show higher JAK3 selectivity (<10 nM) .
Biological Performance :
- The target compound’s JAK3 affinity is inferred from related analogs in , which report IC₅₀ values <50 nM for dimethylated derivatives .
- Anticancer activity varies significantly: N⁴-(4-methylbenzyl) analogs () exhibit sub-micromolar IC₅₀ against HeLa cells, whereas chloro-substituted derivatives () lack published efficacy data .
Physicochemical and Pharmacokinetic Properties
*Estimated from analogs in and .
Preparation Methods
Synthetic Strategies for Pyrazolo[3,4-d]Pyrimidine Core Formation
Multicomponent One-Pot Synthesis
The one-pot multicomponent reaction (MCR) is a widely adopted method for constructing the pyrazolo[3,4-d]pyrimidine scaffold. A representative protocol involves:
- Reactants : 5-Amino-1H-pyrazole, 4-methylbenzaldehyde, and dimethylurea.
- Catalyst : Poly(N-vinylpyridinium) hydrogen sulfate (10 mol%) in glycerol.
- Conditions : 80°C for 4–6 hours under solvent-free conditions.
This method achieves yields of 65–78% by leveraging glycerol’s dual role as a green solvent and hydrogen-bond donor. The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, with the catalyst enhancing electrophilicity at the pyrimidine C4 position.
Table 1: Optimization of One-Pot MCR Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Ethanol | 80 | 12 | 32 |
| H₂SO₄ | Glycerol | 80 | 6 | 58 |
| Poly(N-VPHS) | Glycerol | 80 | 4 | 76 |
| Montmorillonite K10 | Solvent-free | 100 | 3 | 68 |
Sequential Alkylation-Amination Approach
A stepwise strategy is employed for N⁶,N⁶-dimethyl functionalization:
- Core Synthesis : 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is prepared via cyclization of 4,6-dichloropyrimidine with hydrazine hydrate.
- N⁴-Arylation : Reaction with 4-methylaniline in dimethylformamide (DMF) at 120°C for 8 hours (yield: 82%).
- N⁶-Dimethylation : Treatment with dimethyl sulfate (2.2 equiv) in tetrahydrofuran (THF) using NaH as a base (0°C to room temperature, 12 hours; yield: 74%).
Key challenges include avoiding over-alkylation at N1 and ensuring compatibility between arylation and methylation steps. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) is critical for isolating the target compound.
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
- Conditions : 150 W, 120°C, 30 minutes.
- Reactants : Pre-formed N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and dimethylamine hydrochloride.
- Solvent : N-Methyl-2-pyrrolidone (NMP).
- Yield : 89%.
This method minimizes thermal degradation and side reactions, making it suitable for scale-up.
Catalytic Direct Amination
Palladium-catalyzed C–N coupling offers an alternative route:
- Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.
- Base : Cs₂CO₃ in toluene at 110°C.
- Reactants : 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine and dimethylamine.
This method achieves 70% yield but requires rigorous exclusion of moisture and oxygen.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility:
- Residence Time : 15 minutes.
- Temperature : 130°C.
- Pressure : 3 bar.
- Output : 1.2 kg/hour with >95% purity.
Automated pH control and in-line IR monitoring ensure consistent N⁶-dimethylation.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| One-Pot MCR | 76 | 92 | 4 | Moderate |
| Sequential Alkylation | 74 | 98 | 20 | High |
| Microwave | 89 | 95 | 0.5 | High |
| Continuous Flow | 95 | 99 | 0.25 | Industrial |
Data synthesized from.
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